molecular formula C21H19ClF3N3O2S B2703085 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane CAS No. 1024482-77-6

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane

Cat. No.: B2703085
CAS No.: 1024482-77-6
M. Wt: 469.91
InChI Key: OGNLCGWTBXHGNW-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a naphthalene sulfonyl group, and a diazepane ring.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .

Mode of Action

It’s worth noting that related compounds have been found to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been found to attenuate secondary metabolism in bacteria , suggesting that this compound might have a similar effect.

Pharmacokinetics

An advanced analogue of a related compound was found to have favorable in vitro absorption, distribution, metabolism, and excretion, as well as in vivo pharmacokinetic profiles . This suggests that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane might have similar properties.

Result of Action

Related compounds have been found to thwart bacterial growth , suggesting that this compound might have a similar effect.

Action Environment

It’s worth noting that the efficacy of related compounds has been found to be influenced by efflux mechanisms in bacteria , suggesting that this compound might be similarly influenced by environmental factors within the bacterial cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through a series of reactions, including halogenation and trifluoromethylation . The naphthalene sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the diazepane ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane is unique due to its combination of a pyridine ring with chloro and trifluoromethyl groups, a naphthalene sulfonyl group, and a diazepane ring. This unique structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O2S/c22-19-13-17(21(23,24)25)14-26-20(19)27-8-3-9-28(11-10-27)31(29,30)18-7-6-15-4-1-2-5-16(15)12-18/h1-2,4-7,12-14H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNLCGWTBXHGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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